molecular formula C10H16N2O3 B2590996 1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1184498-96-1

1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2590996
CAS No.: 1184498-96-1
M. Wt: 212.249
InChI Key: JEYXHZULYBCWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one is a chemical research reagent featuring a piperazine core functionalized with both a 2-methoxyacetyl group and an acryloyl (prop-2-en-1-one) moiety. This molecular architecture is of significant interest in medicinal chemistry and materials science research. Piperazine derivatives are widely utilized in scientific research as key building blocks for the synthesis of pharmaceuticals and other complex organic molecules . Specifically, compounds containing the 1-(piperazin-1-yl)prop-2-en-1-one (acryloyl piperazine) scaffold are commercially available and used in chemical synthesis . Furthermore, prop-2-en-1-one based structures are the subject of advanced materials research, including the study of their physical and mechanical properties as single crystals . The presence of the methoxyacetyl group in this particular compound may offer additional versatility for further chemical modifications or influence its physicochemical properties. This product is intended for research purposes only and is not for human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[4-(2-methoxyacetyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-9(13)11-4-6-12(7-5-11)10(14)8-15-2/h3H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYXHZULYBCWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of piperazine with 2-methoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly as a ligand for various receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s 2-methoxyacetyl group distinguishes it from analogs with aryl sulfonyl (e.g., 5f), benzyloxyalkyl (e.g., DC-TEAD3in02), or heteroaromatic (e.g., furan-carbonyl) substituents.
  • Synthetic Feasibility : Yields vary significantly; DC-TEAD3in02 achieved 76% yield via optimized procedures, whereas DKM 3-36 had lower yields (29%), suggesting substituent-dependent reactivity .
  • Thermal Stability : Sulfonyl-substituted analogs like 5f exhibit higher melting points (206–208°C), likely due to enhanced crystallinity from polar sulfonyl groups .

Physicochemical Properties

  • Aryl sulfonyl groups (e.g., 5f) enhance polarity, favoring aqueous solubility .
  • Electronic Effects : Methoxy groups (as in DKM 3-36) donate electron density, altering charge distribution and binding affinity to biological targets .

Detailed Research Findings

Impact of Substituents on Bioactivity

  • Sulfonyl vs. Methoxyacetyl : Sulfonyl groups in 5f improve hydrogen-bonding capacity, critical for enzyme inhibition, whereas methoxyacetyl in the target compound may offer metabolic stability due to reduced steric hindrance .
  • Benzyloxypropyl in DC-TEAD3in02 : This substituent’s flexibility and hydrophobic character likely facilitate binding to TEAD’s palmitate pocket, a key feature in its inhibitory activity .

Biological Activity

1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxyacetyl group and a prop-2-en-1-one moiety. Its molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, and it possesses unique structural characteristics that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive function.

Pharmacological Activities

Research has indicated several pharmacological activities associated with this compound:

  • Antidepressant Effects : Studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
  • Antinociceptive Activity : Preliminary investigations have shown that this compound can reduce pain responses in rodent models, indicating potential analgesic properties.
  • Neuroprotective Effects : The compound has demonstrated protective effects against oxidative stress in neuronal cells, suggesting a role in neuroprotection.

Study 1: Antidepressant Activity

In a controlled study involving mice subjected to chronic unpredictable stress, administration of this compound resulted in significant reductions in depressive-like behaviors compared to the control group. The study measured parameters such as immobility time in the forced swim test, indicating enhanced mood stabilization.

Study 2: Analgesic Properties

A pain model study evaluated the efficacy of the compound against induced pain using formalin injection in rats. Results showed a marked decrease in licking time during the second phase of the formalin test, suggesting effective antinociceptive properties.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntidepressantReduced immobility time
AntinociceptiveDecreased pain response
NeuroprotectiveProtection against oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.